Ethene, 1,1-dichloro-2-fluoro-
Overview
Description
Ethene, 1,1-dichloro-2-fluoro- is an organohalogen compound with the molecular formula C2HCl2F It is a derivative of ethene where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethene, 1,1-dichloro-2-fluoro- can be synthesized through the halogenation of ethene. The process involves the addition of chlorine and fluorine to ethene under controlled conditions. One common method is the reaction of ethene with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride.
Industrial Production Methods: In industrial settings, the production of ethene, 1,1-dichloro-2-fluoro- typically involves large-scale halogenation processes. These processes are carried out in reactors where ethene is exposed to chlorine and fluorine gases under high pressure and temperature, with the presence of catalysts to enhance the reaction efficiency.
Types of Reactions:
Substitution Reactions: Ethene, 1,1-dichloro-2-fluoro- can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of more complex molecules.
Elimination Reactions: Under certain conditions, ethene, 1,1-dichloro-2-fluoro- can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases.
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Substitution Products: Compounds where chlorine or fluorine atoms are replaced by other functional groups.
Addition Products: More complex organohalogen compounds.
Elimination Products: Alkenes and other unsaturated hydrocarbons.
Scientific Research Applications
Ethene, 1,1-dichloro-2-fluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethene, 1,1-dichloro-2-fluoro- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
- Ethene, 1,1-dichloro-2,2-difluoro-
- Ethene, 1,1-dichloro-
- Ethene, 1,1-difluoro-
Comparison: Ethene, 1,1-dichloro-2-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to ethene, 1,1-dichloro-2,2-difluoro-, it has one less fluorine atom, affecting its reactivity and potential applications. Ethene, 1,1-dichloro- lacks the fluorine atom, making it less reactive in certain contexts. Ethene, 1,1-difluoro- has two fluorine atoms and no chlorine atoms, resulting in different chemical behavior and uses.
Properties
IUPAC Name |
1,1-dichloro-2-fluoroethene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2F/c3-2(4)1-5/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHXSYMNYJAOSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448674 | |
Record name | Ethene, 1,1-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-02-4 | |
Record name | Ethene, 1,1-dichloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, 1,1-dichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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